

# 4-Chloro-2-fluorobenzoic acid physical properties

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## Compound of Interest

Compound Name: 4-Chloro-2-fluorobenzoic acid

Cat. No.: B1584855

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An In-depth Technical Guide to the Physical Properties of **4-Chloro-2-fluorobenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **4-Chloro-2-fluorobenzoic acid**, a compound of significant interest in pharmaceutical and agrochemical research. This document outlines key quantitative data, detailed experimental methodologies for property determination, and a logical workflow for a fundamental experimental procedure.

## Core Physical Properties

**4-Chloro-2-fluorobenzoic acid** (CAS No. 446-30-0) is a halogenated aromatic carboxylic acid. [1] At ambient temperatures, it presents as a white to off-white crystalline solid.[1] Its molecular structure, featuring a benzene ring substituted with a carboxylic acid, a chlorine atom, and a fluorine atom, contributes to its chemical stability and polarity.[1]

## Quantitative Data Summary

The known physical and chemical properties of **4-Chloro-2-fluorobenzoic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Data Type
Molecular Formula	C <sub>7</sub> H <sub>4</sub> ClFO <sub>2</sub>	-
Molecular Weight	174.56 g/mol	Calculated
Appearance	White to off-white crystalline powder	Experimental
Melting Point	204-208 °C	Experimental[2][3][4]
Boiling Point	274.7 ± 20.0 °C	Predicted[4]
pKa	3.04 ± 0.10	Predicted[1][4]
Water Solubility	Insoluble/Sparingly soluble	Experimental[1]
Organic Solvent Solubility	Soluble in ethanol, acetone, and dimethylformamide	Experimental[1]
Density	1.4016 g/cm <sup>3</sup>	Estimated[4]

## Experimental Protocols

This section details the methodologies for determining the key physical properties of **4-Chloro-2-fluorobenzoic acid**.

### Melting Point Determination by Capillary Method

The melting point of **4-Chloro-2-fluorobenzoic acid** is determined using the capillary melting point method, a standard procedure for crystalline solids.

Methodology:

- **Sample Preparation:** A small, dry sample of **4-Chloro-2-fluorobenzoic acid** is finely powdered.
- **Capillary Loading:** The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which is equipped with a heating block, a thermometer, and a viewing lens.
- **Heating and Observation:** The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute.
- **Melting Range Determination:** The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range is reported as the interval between these two temperatures.

## Solubility Determination

The solubility of **4-Chloro-2-fluorobenzoic acid** in various solvents can be determined qualitatively and quantitatively.

### Qualitative Methodology:

- A small amount of **4-Chloro-2-fluorobenzoic acid** (approximately 10 mg) is added to a test tube containing 1 mL of the solvent to be tested (e.g., water, ethanol, acetone).
- The mixture is agitated at a constant temperature.
- Visual observation determines if the solid dissolves completely, partially, or not at all, categorizing it as soluble, sparingly soluble, or insoluble.

**Quantitative Methodology (Shake-Flask Method):** The octanol/water partition coefficient ( $K_{ow}$ ), a measure of lipophilicity, has been determined for **4-chloro-2-fluorobenzoic acid** using the shake-flask method.<sup>[5]</sup>

- **Equilibration:** A solution of **4-Chloro-2-fluorobenzoic acid** is prepared in a mixture of n-octanol and water.
- **Separation:** The mixture is shaken vigorously to allow for the partitioning of the solute between the two immiscible phases and then allowed to stand for the phases to separate.

- **Concentration Analysis:** The concentration of the acid in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
- **Kow Calculation:** The octanol/water partition coefficient is calculated as the ratio of the concentration of the acid in the octanol phase to its concentration in the aqueous phase.

## pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of **4-Chloro-2-fluorobenzoic acid** can be experimentally determined by potentiometric titration. This method involves titrating a solution of the acid with a strong base and monitoring the pH change.

Methodology:

- **Solution Preparation:** A standard solution of **4-Chloro-2-fluorobenzoic acid** is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile to ensure solubility.<sup>[1]</sup>
- **Titration Setup:** A calibrated pH electrode is immersed in the acidic solution, which is stirred continuously.
- **Titration:** A standardized solution of a strong base (e.g., NaOH) is added in small, known increments.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

## Spectral Analysis

Spectral data is crucial for the structural elucidation and identification of **4-Chloro-2-fluorobenzoic acid**.

### 2.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.
- $^{13}\text{C}$  NMR: Provides information about the carbon skeleton of the molecule.

#### General Protocol:

- Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., DMSO- $\text{d}_6$ ).<sup>[6]</sup>
- Data Acquisition: The NMR spectrum is recorded on a high-resolution NMR spectrometer.
- Data Analysis: The chemical shifts, integration, and coupling patterns are analyzed to confirm the structure of the molecule.

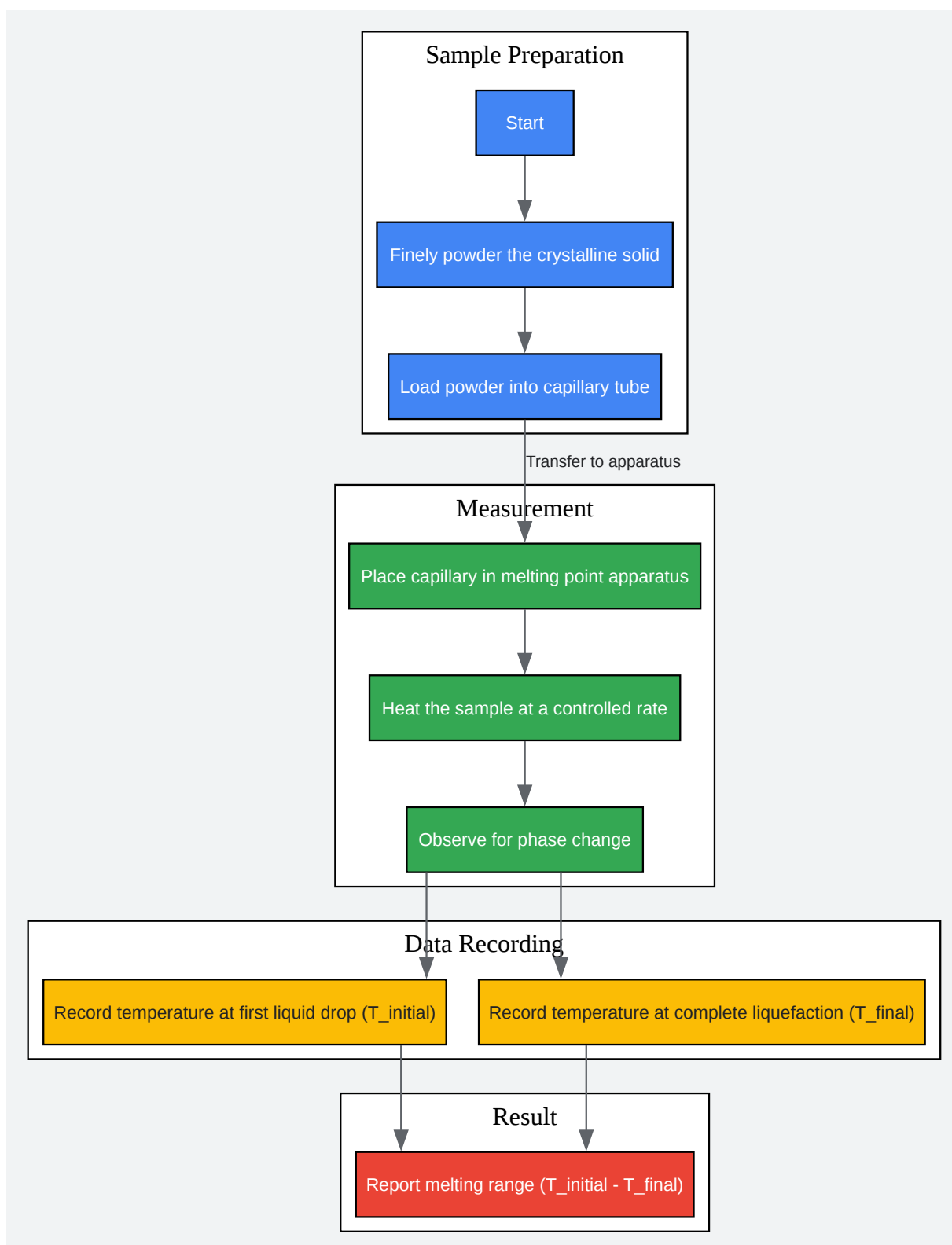
2.4.2. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For **4-Chloro-2-fluorobenzoic acid**, characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as aromatic C-H and C-C stretches, are expected.

#### General Protocol (KBr Pellet):

- Sample Preparation: A small amount of the dry sample is ground with potassium bromide (KBr) powder.
- Pellet Formation: The mixture is pressed into a thin, transparent pellet.
- Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the determination of the melting point of **4-Chloro-2-fluorobenzoic acid** using the capillary method.



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Caption: Workflow for Melting Point Determination.

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